molecular formula C17H20N2 B6283203 rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans CAS No. 1073263-65-6

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans

Cat. No. B6283203
CAS RN: 1073263-65-6
M. Wt: 252.4
InChI Key:
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Description

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans (RBPPA) is an optically active trans-pyrrolidine derivative with a benzyl group at the nitrogen atom. RBPPA is a chiral molecule, meaning it has two mirror image forms that cannot be superimposed on each other. It has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound has been used as a key chiral building block in the synthesis of biologically active molecules. For instance, Ohigashi et al. (2010) established a practical and efficient synthesis route for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a derivative of the target compound, demonstrating its utility in the synthesis of pharmaceuticals with high enantiomeric purity. This process features a stereospecific and regioselective chlorination followed by nitrile anion cyclization, highlighting the compound's role in facilitating complex organic transformations (Ohigashi, Kikuchi, & Goto, 2010).

Chiral Building Blocks for Asymmetric Catalysis

Its application extends to asymmetric synthesis, where it serves as a precursor for chiral catalysts. The development of chiral phosphines and their application in catalytic asymmetric allylic alkylation demonstrates the importance of such chiral amines. For example, Clark and Landis (2003) utilized racemic and enantiopure forms of similar amines to produce chiral phosphine ligands, which were then applied in palladium-catalyzed alkylation, achieving high enantioselectivities. This showcases the compound's role in the preparation of catalysts for stereocontrolled organic reactions (Clark & Landis, 2003).

Materials Science and Methodology Development

In the realm of materials science, the compound is used in the development of novel polymers with specific stereochemical configurations. Sanchez-Sanchez et al. (2017) reported the organocatalyzed ring-opening polymerization of rac-lactide dictated by densely substituted amino acids, a methodology that highlights the potential of racemic and enantiopure amines in defining the stereochemistry of polymers. This research paves the way for the production of isotactic polylactides, which have significant implications for biodegradable materials (Sanchez-Sanchez et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans involves the synthesis of the pyrrolidine ring followed by the introduction of the benzyl and phenyl groups.", "Starting Materials": [ "4-penten-1-ol", "benzylamine", "phenylmagnesium bromide", "ethyl chloroformate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "methylene chloride", "diethyl ether", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 4-penten-1-ol from ethyl chloroformate and sodium borohydride", "Step 2: Synthesis of N-benzyl-4-penten-1-amine from benzylamine and 4-penten-1-ol", "Step 3: Synthesis of (3R,4S)-N-benzyl-4-phenylpyrrolidine-3-amine from N-benzyl-4-penten-1-amine and phenylmagnesium bromide", "Step 4: Racemization of (3R,4S)-N-benzyl-4-phenylpyrrolidine-3-amine to rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans using hydrochloric acid and sodium hydroxide", "Step 5: Purification of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans using sodium sulfate, methylene chloride, diethyl ether, and hexanes" ] }

CAS RN

1073263-65-6

Molecular Formula

C17H20N2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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